Insecticidal agent 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

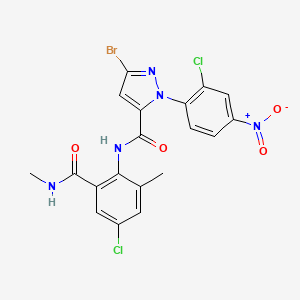

Molecular Formula |

C19H14BrCl2N5O4 |

|---|---|

Molecular Weight |

527.2 g/mol |

IUPAC Name |

3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(2-chloro-4-nitrophenyl)pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H14BrCl2N5O4/c1-9-5-10(21)6-12(18(28)23-2)17(9)24-19(29)15-8-16(20)25-26(15)14-4-3-11(27(30)31)7-13(14)22/h3-8H,1-2H3,(H,23,28)(H,24,29) |

InChI Key |

VHKCXKYVUMUVPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br)C(=O)NC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Insecticidal Agent 6: A Novel Ryanodine Receptor Inhibitor

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Promising New Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the ongoing search for novel and effective insect control agents, a new molecule, designated Insecticidal Agent 6 (also known as Compound Im), has been identified as a potent inhibitor of insect ryanodine receptors (RyRs). This technical guide details the discovery, origin, synthesis, and biological activity of this promising nitrophenyl substituted anthranilic diamide. With demonstrated high efficacy against key lepidopteran pests, including species exhibiting resistance to existing diamide insecticides, this compound represents a significant development in the field of insecticide discovery. This document provides a comprehensive overview of the experimental protocols and quantitative data associated with its initial characterization.

Introduction

The development of novel insecticides is critical for sustainable agriculture and the management of insect-borne diseases. The insect ryanodine receptor (RyR), a large intracellular calcium channel, is a well-established target for a major class of modern insecticides known as diamides. These compounds induce uncontrolled calcium release from the sarcoplasmic reticulum in insect muscle cells, leading to paralysis and death. However, the emergence of insect resistance to commercial diamide insecticides necessitates the discovery of new chemical entities with improved efficacy and resistance-breaking potential.

This compound (Compound Im) is a novel, synthetic anthranilic diamide derivative developed through a rational, structure-based design approach.[1] Its discovery was aimed at exploring new analogs of diamide insecticides to overcome existing resistance mechanisms.[1] This whitepaper provides an in-depth look at the scientific foundation of this new agent.

Discovery and Origin

This compound is a synthetic compound that originated from a research program focused on designing novel diamide insecticide analogs.[1] The core concept was to explore nitrophenyl substituted anthranilic diamides as a new chemical scaffold.[1] A series of 28 such compounds were synthesized and evaluated for their insecticidal properties.[1] Among these, this compound (Compound Im) emerged as a lead candidate due to its exceptionally high activity against several major lepidopteran pests.[1]

Chemical Identity:

-

Systematic Name: To be determined from full publication

-

Common Name: this compound, Compound Im

-

CAS Number: 1699760-76-3

-

Molecular Formula: C₁₉H₁₄BrCl₂N₅O₄

Mechanism of Action

Like other diamide insecticides, this compound targets the insect ryanodine receptor. Its mode of action was confirmed through studies on isolated neurons, demonstrating its effect on calcium ion channels.[1] The binding of this compound to the RyR leads to the uncontrolled release of intracellular calcium stores, resulting in muscle dysfunction, paralysis, and eventual death of the insect.

A key finding is the high potency of this compound against Spodoptera frugiperda ryanodine receptors (SfRyRs), including those with known resistance mutations such as G4891E and I4734M.[1] This suggests that this compound may be effective against insect populations that have developed resistance to earlier generations of diamide insecticides.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound in an insect muscle cell.

Quantitative Data

The biological activity of this compound and its analogs was quantified against several insect species and in cell-based assays. The following tables summarize the key findings from the initial studies.[1]

Table 1: Insecticidal Activity against Lepidopteran Pests

| Compound | Target Species | LC₅₀ (mg/L) |

| This compound (Im) | Mythimna separata | Data not available in abstract |

| This compound (Im) | Plutella xylostella | Data not available in abstract |

| This compound (Im) | Spodoptera frugiperda | Data not available in abstract |

| Compound Ia | Mythimna separata | Data not available in abstract |

| Compound Ia | Plutella xylostella | Data not available in abstract |

| Compound Ia | Spodoptera frugiperda | Data not available in abstract |

Note: Specific LC₅₀ values were not available in the abstract. The publication indicates "moderate to good activity" for most compounds and "extraordinarily high activity" for Ia and Im.

Table 2: In Vitro Activity on Ryanodine Receptors

| Compound | Ryanodine Receptor Target | EC₅₀ (µM) |

| This compound (Im) | S. frugiperda RyR (Wild Type) | 0.6308 |

| This compound (Im) | S. frugiperda RyR (G4891E mutant) | >10-fold more potent than chlorantraniliprole |

| This compound (Im) | S. frugiperda RyR (I4734M mutant) | >10-fold more potent than chlorantraniliprole |

| Chlorantraniliprole | S. frugiperda RyR (G4891E/I4734M mutants) | Significantly reduced potency |

Experimental Protocols

The discovery and characterization of this compound involved a series of detailed experimental procedures. The following sections outline the methodologies for key experiments.

Synthesis of Nitrophenyl Substituted Anthranilic Diamides

The synthesis of this compound and its analogs followed a multi-step organic synthesis pathway. While the full detailed synthesis is proprietary, the general workflow is as follows:

Caption: Generalized synthetic workflow for this compound.

Insect Bioassays

The insecticidal activity of the synthesized compounds was evaluated against several lepidopteran species.

-

Test Species: Mythimna separata (oriental armyworm), Plutella xylostella (diamondback moth), and Spodoptera frugiperda (fall armyworm).

-

Methodology: A leaf-dip bioassay is a standard method for such evaluations.

-

Prepare serial dilutions of the test compounds in an appropriate solvent.

-

Dip leaf discs of a suitable host plant (e.g., cabbage for P. xylostella) into the test solutions for a specified time.

-

Allow the solvent to evaporate.

-

Place the treated leaf discs into petri dishes with a set number of insect larvae.

-

Incubate under controlled conditions (temperature, humidity, photoperiod).

-

Assess mortality at specified time points (e.g., 24, 48, 72 hours).

-

Calculate LC₅₀ values using probit analysis.

-

In Vitro Ryanodine Receptor Assays

The potency of the compounds on the ryanodine receptor was determined using a cell-based fluorescence assay.

-

Cell Line: HEK293 cells stably expressing the S. frugiperda ryanodine receptor (SfRyR), including wild-type and resistant mutant variants.

-

Methodology:

-

Culture the engineered HEK293 cells in multi-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Apply various concentrations of the test compounds to the cells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration due to the opening of the RyR channels.

-

Calculate EC₅₀ values by fitting the dose-response data to a suitable pharmacological model.

-

Conclusion

This compound (Compound Im) is a promising new synthetic insecticide from the nitrophenyl substituted anthranilic diamide class. Its high potency against key lepidopteran pests, and notably its efficacy against insects with known resistance to existing diamide insecticides, marks it as a significant candidate for further development. The data presented in this whitepaper provides a foundational understanding of its discovery, mechanism of action, and initial biological profile. Further research, including field trials and environmental impact assessments, will be crucial in determining its potential as a next-generation tool for insect pest management.

References

Mode of Action Studies of a Representative Diamide Insecticide (Chlorantraniliprole) in Spodoptera frugiperda

A Technical Guide for Researchers

Disclaimer: The specified "insecticidal agent 6" is not a recognized chemical entity in scientific literature. To fulfill the structural and technical requirements of this request, this guide will focus on Chlorantraniliprole , a well-documented and widely used diamide insecticide, as a representative agent for studying the mode of action in the fall armyworm, Spodoptera frugiperda.

Introduction

Spodoptera frugiperda (J.E. Smith), commonly known as the fall armyworm (FAW), is a polyphagous lepidopteran pest that poses a significant threat to global agriculture, particularly maize, rice, and sorghum crops. The rapid spread and development of resistance to conventional insecticides necessitate a deep understanding of the mode of action of modern control agents. Chlorantraniliprole, an anthranilic diamide insecticide, is a critical tool in integrated pest management (IPM) programs for FAW.[1] This document provides a technical overview of its primary mode of action, summarizes key quantitative efficacy data, and details the experimental protocols used in its evaluation.

Primary Mode of Action: Ryanodine Receptor Activation

The primary insecticidal activity of Chlorantraniliprole is mediated through the disruption of calcium homeostasis in muscle cells.[2][3] It selectively targets and activates the insect's ryanodine receptor (RyR), an intracellular calcium channel located on the membrane of the sarcoplasmic reticulum.[4][5]

Mechanism:

-

Binding: Chlorantraniliprole binds to a specific site on the S. frugiperda ryanodine receptor (SfRyR).[2] This binding is highly selective for insect RyRs, contributing to the compound's low mammalian toxicity.[5][6]

-

Channel Activation: Binding forces the RyR channel into a prolonged open state.[4]

-

Uncontrolled Calcium Release: This activation leads to the continuous and uncontrolled release of stored calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm.[1][2][4]

-

Physiological Response: The resulting rapid depletion of internal Ca²⁺ stores and elevated cytoplasmic Ca²⁺ levels cause immediate cessation of feeding, muscle paralysis, lethargy, and ultimately, death of the insect.[1][4]

Quantitative Efficacy Data

The lethal concentration (LC) of Chlorantraniliprole required to kill 50% (LC₅₀) or 90% (LC₉₀) of a test population is a critical metric for assessing efficacy and monitoring for resistance. These values vary significantly based on the S. frugiperda population, larval instar, and the bioassay methodology employed.

| Bioassay Method | Larval Instar | LC₅₀ | LC₉₀ | Geographic Origin / Strain | Citation |

| Diet Incorporation | Not Specified | 0.022 - 0.084 ppm | 0.112 - 0.471 ppm | Florida, USA (Field Populations) | [7][8] |

| Diet Incorporation | Not Specified | 2.781 mg/L | Not Reported | Not Specified | [9] |

| Diet Incorporation | 2nd Instar | 9.763 µg/g | Not Reported | Not Specified | [10] |

| Topical Application | 3rd Instar | 1.8 ppm | Not Reported | Not Specified | [11] |

| Leaf Dip | 3rd Instar | 12.63 - 30.29 mg/L | Not Reported | Indonesia (Field Populations) | [7] |

Sublethal and Secondary Effects

Exposure to sublethal concentrations of Chlorantraniliprole can induce a range of physiological and developmental effects in S. frugiperda.

-

Developmental Delays: Prolonged duration of larval stages is a commonly observed effect.[9][10][12]

-

Reduced Fitness: Treated larvae often exhibit decreased larval and pupal weight, leading to lower pupation and adult emergence rates.[12] Fecundity can also be negatively impacted.[9][10]

-

Metabolic Disruption: Chronic exposure can interfere with sugar and fatty acid metabolism, leading to a significant decrease in energy storage compounds like glycogen and triglycerides.[13]

-

Immune System Modulation: Sublethal doses have been shown to enhance cellular immunity in larvae, increasing processes like phagocytosis and nodulation, potentially by altering hemocyte cytoskeletons.[14]

Experimental Protocols

Precise and standardized methodologies are essential for generating reproducible data in insecticide toxicology. Below are detailed protocols for common bioassays used to evaluate Chlorantraniliprole against S. frugiperda.

Protocol: Diet Incorporation Bioassay

This method assesses toxicity when the insecticide is mixed directly into the insect's food source. It is useful for evaluating compounds that are active upon ingestion.

Materials:

-

Technical grade or formulated Chlorantraniliprole

-

Appropriate solvent (e.g., acetone, DMSO) and surfactant (e.g., Triton X-100)

-

Artificial diet for S. frugiperda

-

Multi-well bioassay trays (e.g., 128-well)

-

Synchronized second or third-instar S. frugiperda larvae

-

Pipettes, sterile containers, vortex mixer

-

Incubator set to 25-27°C, >60% RH, and a 12:12 L:D photoperiod

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Chlorantraniliprole in a suitable solvent.

-

Serial Dilutions: Create a series of at least five to seven serial dilutions from the stock solution. A control solution containing only the solvent and surfactant should also be prepared.

-

Diet Preparation: Prepare the artificial diet according to the standard laboratory recipe. Cool the diet to approximately 50-60°C before adding the insecticide to prevent thermal degradation.

-

Incorporation: Add a precise volume of each insecticide dilution (or control solution) to a known volume of the molten diet to achieve the final target concentrations (e.g., in ppm or mg/L). Mix thoroughly.

-

Dispensing: Dispense a consistent volume (e.g., 1-2 mL) of the treated diet into each well of the bioassay trays. Allow the diet to cool and solidify completely.

-

Larval Infestation: Using a fine paintbrush, place one larva into each well. Seal the trays with a perforated lid to ensure air exchange.

-

Incubation: Place the trays in an incubator under controlled environmental conditions.

-

Mortality Assessment: Record larval mortality at specified time points, typically at 24, 48, and 72 hours post-infestation.[15] Larvae are considered dead if they do not move when prodded with a probe.

-

Data Analysis: Use probit analysis to calculate LC₅₀ and LC₉₀ values with 95% confidence intervals.

Protocol: IRAC Standard Leaf Dip Bioassay

This method simulates exposure via contact with treated foliage and is a standard protocol recommended by the Insecticide Resistance Action Committee (IRAC).[16]

Materials:

-

Formulated Chlorantraniliprole

-

Distilled water and a non-ionic surfactant (e.g., Triton X-100 at 0.02%)

-

Fresh, untreated maize leaves

-

Petri dishes (9 cm diameter) lined with filter paper

-

Forceps, beakers, drying rack

-

Synchronized third-instar S. frugiperda larvae

-

Incubator

Procedure:

-

Solution Preparation: Prepare a range of five to seven concentrations of the insecticide in distilled water containing the surfactant. A control solution with only water and surfactant is required.

-

Leaf Preparation: Cut maize leaves into discs or sections that fit comfortably into the Petri dishes.

-

Dipping: Using forceps, fully immerse each leaf section into the desired insecticide solution (or control) for 10 seconds.[16]

-

Drying: Place the dipped leaves on a drying rack and allow them to air-dry completely for at least 1-2 hours in a fume hood.

-

Assay Setup: Place one treated leaf section into each labeled Petri dish.

-

Larval Introduction: Introduce one third-instar larva into each Petri dish and secure the lid.[16] Prepare at least 10-20 replicates per concentration.

-

Incubation: Maintain the Petri dishes in an incubator at 25 ± 2°C, 60 ± 15% RH, and a 12:12 L:D photoperiod.[16]

-

Mortality Assessment: Assess morbidity/mortality after 48-72 hours.[16]

-

Data Analysis: Analyze the dose-response data using probit or logit models to determine lethal concentration values.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chlorantraniliprole Combined with Wilforine, an Environmentally Friendly and Efficient Chemical Control Strategy for Spodoptera frugiperda by Regulating Calcium Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Susceptibility to Chlorantraniliprole in Fall Armyworm (Lepidoptera: Noctuidae) Populations Infesting Sweet Corn in Southern Florida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Transgenerational Sublethal Effects of Chlorantraniliprole and Emamectin Benzoate on the Development and Reproduction of Spodoptera frugiperda [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms underlying the effects of low concentrations of chlorantraniliprole on development and reproduction of the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chronic sublethal exposure to chlorantraniliprole inhibits growth and development by disrupting the sugar and fatty acid metabolism in Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. orbi.uliege.be [orbi.uliege.be]

Technical Guide: Binding Affinity of Diamide Insecticides to Insect Ryanodine Receptors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Insecticidal agent 6" is not a recognized standard nomenclature in publicly available scientific literature. This guide will focus on the diamide class of insecticides, which are potent activators of insect ryanodine receptors (RyRs) and represent a major class of modern insecticides. Commercially significant examples such as chlorantraniliprole, cyantraniliprole, and flubendiamide will be used to illustrate the binding affinity and mechanisms of action.

Executive Summary

Diamide insecticides represent a revolutionary class of pest control agents that exhibit high efficacy and selectivity towards insect ryanodine receptors (RyRs). These receptors are large-conductance calcium channels located on the sarcoplasmic and endoplasmic reticulum, playing a crucial role in muscle contraction. Diamides act as potent activators of insect RyRs, leading to uncontrolled release of intracellular calcium stores, which results in paralysis and eventual death of the insect. A key characteristic of these insecticides is their remarkable selectivity for insect RyRs over their mammalian counterparts, ensuring a high margin of safety for non-target organisms. This technical guide provides an in-depth overview of the binding affinity of diamide insecticides to insect RyRs, details the experimental protocols used to quantify these interactions, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of diamide insecticides to insect RyRs is typically characterized by equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory/effective concentrations (IC50/EC50). These values are determined through various experimental techniques, primarily radioligand binding assays and functional assays measuring calcium release. The data presented below summarizes the binding affinities of representative diamide insecticides for RyRs from different insect species.

| Insecticide | Chemical Class | Insect Species | Receptor Source | Assay Type | Affinity Metric | Value | Reference |

| Chlorantraniliprole | Anthranilic Diamide | Musca domestica (House fly) | Thoracic muscle membranes | Radioligand Binding ([³H]Chlorantraniliprole displacement) | IC₅₀ | 14 nM | [1] |

| Cyantraniliprole | Anthranilic Diamide | Musca domestica (House fly) | Thoracic muscle membranes | Radioligand Binding ([³H]Chlorantraniliprole displacement) | IC₅₀ | 6 nM | [1] |

| Chlorantraniliprole | Anthranilic Diamide | Plutella xylostella (Diamondback moth) | Resistant Population RyR | Fluorescent Ligand Binding | K_d | 1.389 ± 0.026 nM | [2] |

| Flubendiamide | Phthalic Diamide | Spodoptera frugiperda (Fall armyworm) | Chimeric RyR expressed in HEK293 cells | Fluorescence-based Ca²⁺ release | EC₅₀ | ~5.5 nM | [3] |

| Tetraniliprole | Anthranilic Diamide | Rabbit (for comparison) | RyR1 expressed in HEK293 cells | Fluorescence-based Ca²⁺ release | EC₅₀ | 7.6 µM | [3] |

| Flubendiamide | Phthalic Diamide | Rabbit (for comparison) | RyR1 expressed in HEK293 cells | Fluorescence-based Ca²⁺ release | EC₅₀ | 4.5 µM | [3] |

Note: The affinity of diamides for insect RyRs is in the low nanomolar range, whereas their affinity for mammalian RyRs is significantly lower (in the micromolar range), highlighting their selectivity.[3][4]

Signaling Pathway and Mechanism of Action

Insect ryanodine receptors are intracellular calcium channels that are critical for excitation-contraction coupling in muscles. The binding of diamide insecticides to a specific allosteric site on the insect RyR locks the channel in an open state, leading to a continuous and uncontrolled efflux of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum into the cytoplasm. This depletion of intracellular Ca²⁺ stores and sustained elevation of cytoplasmic Ca²⁺ disrupts muscle function, causing rapid feeding cessation, paralysis, and ultimately, insect death.

Interestingly, studies have shown that anthranilic diamides (e.g., chlorantraniliprole) and phthalic diamides (e.g., flubendiamide) bind to distinct but allosterically coupled sites on the insect RyR.[1][5] This suggests a complex modulatory mechanism that can vary between insect species.[6]

References

- 1. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of Chlorpyrifos (Insecticidal Agent 6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Chlorpyrifos, a broad-spectrum organophosphate insecticide. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Introduction

Chlorpyrifos (O,O-diethyl O-3,5,6-trichloro-2-pyridinyl phosphorothioate) has been extensively used in agricultural and non-agricultural settings to control a wide range of pests.[1][2] Its widespread application has led to its presence in various environmental compartments, including soil, water, and air.[1] Understanding the environmental fate and degradation of Chlorpyrifos is crucial for evaluating its potential ecological risks and developing effective remediation strategies.

The primary degradation pathways for Chlorpyrifos include abiotic hydrolysis, photolysis, and microbial biodegradation.[3][4] The rate and extent of these processes are influenced by a multitude of environmental factors such as pH, temperature, soil composition, and microbial activity.[2][5][6]

Physicochemical Properties and Environmental Mobility

Chlorpyrifos is characterized by its low water solubility and strong affinity for soil organic matter, which generally limits its mobility and leaching potential into groundwater.[3][7] However, it can enter surface waters through runoff, primarily by adhering to eroded sediment.[7] Volatilization from plant and soil surfaces is another significant route of environmental distribution, contributing to its potential for long-range atmospheric transport.[3][7][8]

Table 1: Physicochemical Properties of Chlorpyrifos

| Property | Value | Reference |

| Water Solubility | 1.05 - 2 mg/L | [2][6] |

| Vapor Pressure | Indicates potential for volatilization | [9] |

| Log Kow | ~5.0 | [6] |

| Koc | 5509 mL/g | [10] |

Environmental Degradation Pathways

The degradation of Chlorpyrifos in the environment proceeds through several key pathways, leading to the formation of various metabolites. The principal degradate is 3,5,6-trichloro-2-pyridinol (TCP), which is more mobile and persistent in soil than the parent compound, especially in the absence of light.[6][7] Another significant, though less persistent, transformation product is chlorpyrifos-oxon (CPO), which can be more mobile in soil.[7]

Hydrolysis: The hydrolytic breakdown of Chlorpyrifos is significantly influenced by pH and temperature.[11] Hydrolysis is more rapid under alkaline conditions.[6][11] The half-life of Chlorpyrifos due to hydrolysis can range from a few days to several weeks, depending on the specific conditions.[11]

Photolysis: Photodegradation on soil and plant surfaces, as well as in the atmosphere and water, is a key degradation process.[2][3][7] The half-life of Chlorpyrifos under direct sunlight can be as short as a few hours to days.[2][8][12]

Microbial degradation is a primary mechanism for the breakdown of Chlorpyrifos in soil, with a half-life ranging from a few days to over 100 days.[7][13] A diverse range of bacteria and fungi have been identified that can degrade Chlorpyrifos and its primary metabolite, TCP.[4][14][15] Enzymes such as organophosphorus hydrolase (OPH) and methyl parathion hydrolase (MPH) play a crucial role in the microbial metabolism of Chlorpyrifos by hydrolyzing the P-O and P=S bonds.[14][15]

Diagram 1: Chlorpyrifos Degradation Pathway

References

- 1. Pollution status and bioremediation of chlorpyrifos in environmental matrices by the application of bacterial communities: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rapaluruguay.org [rapaluruguay.org]

- 7. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 8. Fate in the environment and long-range atmospheric transport of the organophosphorus insecticide, chlorpyrifos and its oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. iris.univpm.it [iris.univpm.it]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. saspublishers.com [saspublishers.com]

- 13. Environmental Distribution, Metabolic Fate, and Degradation Mechanism of Chlorpyrifos: Recent and Future Perspectives - ProQuest [proquest.com]

- 14. Environmental Distribution, Metabolic Fate, and Degradation Mechanism of Chlorpyrifos: Recent and Future Perspectives - ProQuest [proquest.com]

- 15. Environmental Distribution, Metabolic Fate, and Degradation Mechanism of Chlorpyrifos: Recent and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of IRAC Group 6 Insecticides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Insecticide Resistance Action Committee (IRAC) Group 6 insecticides. This group primarily comprises the avermectins and milbemycins, potent macrocyclic lactones that act as allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrates. Understanding the intricate relationship between the chemical structure of these compounds and their insecticidal potency is paramount for the rational design of new, more effective, and selective insect control agents.

Core Principles of Activity: The Macrocyclic Lactone Scaffold

The insecticidal activity of avermectins and milbemycins is intrinsically linked to their complex 16-membered macrocyclic lactone core. Modifications to this scaffold, as well as to the appended sugar moieties in the case of avermectins, can profoundly influence their biological activity. Key structural features that govern efficacy include the nature of the substituent at the C-25 position, the presence or absence of the C-22-C-23 double bond, and the configuration of the C-5 substituent.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for representative avermectin and milbemycin analogs, highlighting the impact of structural modifications on their insecticidal activity against various pest species.

Table 1: SAR of Avermectin Analogs Against Tetranychus Cinnabarinus [1][2]

| Compound | Modification | LC50 (µM) | Fold Change vs. Avermectin |

| Avermectin | - | 0.013 | 1.0 |

| 9j | 4"-deoxy-4"-epi-(N-acetyl-N-methylamino) | 0.005 | 2.6 |

| 16d | 4"-deoxy-4"-epi-(N-formyl-N-methylamino) | 0.002 | 6.5 |

Table 2: SAR of Avermectin Analogs Against Aphis craccivora [1][2]

| Compound | Modification | LC50 (µM) | Fold Change vs. Avermectin |

| Avermectin | - | 52.234 | 1.0 |

| 9f | 4"-deoxy-4"-epi-(N-propionylamino) | 7.744 | 6.7 |

| 9g | 4"-deoxy-4"-epi-(N-butyrylamino) | 5.634 | 9.3 |

| 9h | 4"-deoxy-4"-epi-(N-isobutyrylamino) | 6.809 | 7.7 |

| 9m | 4"-deoxy-4"-epi-(N-benzoylamino) | 7.939 | 6.6 |

Table 3: SAR of Milbemycin Analogs

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of novel insecticidal compounds. The following sections outline standardized protocols for key experiments in the SAR study of IRAC Group 6 insecticides.

Insecticidal Bioassay: Larval Contact Method

This protocol is a generalized procedure for assessing the toxicity of compounds to insect larvae.

-

Preparation of Test Solutions:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone or DMSO).

-

Make serial dilutions of the stock solution to obtain a range of at least five test concentrations.

-

A negative control (solvent only) and a positive control (a known insecticide of the same class) should be included.

-

-

Treatment Application:

-

For leaf-dip assays, immerse host plant leaves in the test solutions for approximately 30 seconds.

-

Allow the leaves to air dry completely.

-

-

Insect Exposure:

-

Place the treated leaves in a Petri dish or a suitable container with a moistened filter paper to maintain humidity.

-

Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each container.

-

Seal the containers with a ventilated lid.

-

-

Incubation and Assessment:

-

Maintain the containers at a constant temperature and humidity with a set photoperiod.

-

Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if it exceeds 10%.

-

Calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals using probit analysis.

-

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This method is used to study the effect of compounds on the function of expressed glutamate-gated chloride channels.

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNA encoding the insect glutamate-gated chloride channel subunits.

-

Incubate the injected oocytes for 2-5 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

Compound Application and Data Acquisition:

-

Apply glutamate to elicit a baseline current response.

-

Co-apply the test compound with glutamate to assess its modulatory effect on the channel.

-

Record the changes in current using an amplifier and digitize the data for analysis.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Construct concentration-response curves to determine the EC50 (effective concentration to elicit 50% of the maximal response) or IC50 (inhibitory concentration to block 50% of the response).

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the target receptor.

-

Membrane Preparation:

-

Homogenize insect tissues or cells expressing the glutamate-gated chloride channel in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh buffer.

-

-

Binding Reaction:

-

In a reaction tube, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-ivermectin), and varying concentrations of the unlabeled test compound.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filter to remove any unbound radioactivity.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Determine the non-specific binding in the presence of a high concentration of an unlabeled ligand.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Generate a competition binding curve and calculate the Ki (inhibitory constant) of the test compound.

-

Visualizing the Science: Diagrams and Workflows

Mechanism of Action at the Glutamate-Gated Chloride Channel

Caption: Allosteric modulation of the glutamate-gated chloride channel by IRAC Group 6 insecticides.

Experimental Workflow for SAR Studies

Caption: A typical experimental workflow for the SAR evaluation of novel IRAC Group 6 analogs.

References

Methodological & Application

Application Notes and Protocols for Insecticidal Agent 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insecticidal agent 6 is a novel synthetic compound demonstrating high efficacy against a broad spectrum of chewing and sucking insect pests. Its unique mode of action, targeting the insect's central nervous system, offers a valuable tool for integrated pest management (IPM) strategies, particularly in managing resistance to existing insecticide classes. These application notes provide detailed protocols for the preparation of three distinct formulations of this compound for field trial evaluations: an Emulsifiable Concentrate (EC), a Wettable Powder (WP), and a Suspension Concentrate (SC). Additionally, a comprehensive field trial protocol is outlined to assess the efficacy and crop safety of these formulations.

Mechanism of Action

This compound acts as a potent agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2] Unlike acetylcholine, this compound is not readily broken down by acetylcholinesterase (AChE).[1] This leads to continuous and uncontrolled stimulation of the nAChRs, causing hyperexcitation of the insect's nervous system, followed by paralysis and death.[3] The selective binding of this compound to insect nAChRs over mammalian receptors contributes to its favorable toxicological profile for non-target organisms.[3]

Formulation Protocols

For field trials, three formulations of this compound are proposed: an Emulsifiable Concentrate (EC), a Wettable Powder (WP), and a Suspension Concentrate (SC). The active ingredient (a.i.) concentration for each formulation is 20% (w/v or w/w).

Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for active ingredients that are soluble in organic solvents.[4] When mixed with water, they form a stable emulsion for spraying.[4]

3.1.1 Materials and Equipment

-

This compound (technical grade, liquid)

-

Aromatic solvent (e.g., N-methyl-2-pyrrolidone)

-

Anionic emulsifier (e.g., calcium dodecylbenzenesulfonate)

-

Non-ionic emulsifier (e.g., ethoxylated fatty alcohol)

-

Magnetic stirrer and stir bar

-

Glass beakers and graduated cylinders

-

Analytical balance

3.1.2 Protocol

-

Weigh 200 g of this compound (technical grade) into a 1 L beaker.

-

Add 650 mL of the aromatic solvent to the beaker.

-

Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved.

-

In a separate beaker, prepare a blend of 75 g of the anionic emulsifier and 75 g of the non-ionic emulsifier.

-

Slowly add the emulsifier blend to the dissolved active ingredient solution while continuously stirring.

-

Continue stirring for 15 minutes to ensure a homogenous mixture.

-

Transfer the final EC formulation to a labeled, sealed container for storage.

Wettable Powder (WP) Formulation

WP formulations are ideal for solid active ingredients that are not soluble in water.[5] They are mixed with water to form a suspension for application.[5]

3.2.1 Materials and Equipment

-

This compound (technical grade, solid)

-

Inert carrier (e.g., kaolin clay)

-

Wetting agent (e.g., sodium lignosulfonate)

-

Dispersing agent (e.g., sodium polymethylnaphthalene sulfonate)

-

Air-jet mill or similar grinding equipment

-

Ribbon blender or V-blender

-

Analytical balance

3.2.2 Protocol

-

Weigh 200 g of this compound (technical grade).

-

In a separate container, weigh 730 g of the inert carrier, 30 g of the wetting agent, and 40 g of the dispersing agent.

-

Combine the active ingredient with the other components in a ribbon blender and mix for 20 minutes to achieve a uniform pre-mix.

-

Pass the pre-mix through an air-jet mill to reduce the particle size to an average of 5-10 µm.

-

Collect the milled powder and transfer it to a labeled, sealed container.

Suspension Concentrate (SC) Formulation

SC formulations consist of a stable suspension of a solid active ingredient in a liquid, typically water.[5]

3.3.1 Materials and Equipment

-

This compound (technical grade, solid)

-

Distilled water

-

Wetting agent (e.g., sodium dodecyl sulfate)

-

Dispersing agent (e.g., naphthalene sulfonate condensate)

-

Antifreeze agent (e.g., propylene glycol)

-

Thickening agent (e.g., xanthan gum)

-

Antifoaming agent (e.g., silicone-based)

-

Bead mill

-

High-shear mixer

-

Analytical balance

3.3.2 Protocol

-

In a beaker, dissolve 20 g of the wetting agent and 30 g of the dispersing agent in 400 mL of distilled water.

-

Add 100 g of propylene glycol and 5 g of the antifoaming agent to the solution and mix thoroughly.

-

Slowly add 200 g of this compound (technical grade) to the aqueous phase under high-shear mixing to form a slurry.

-

Transfer the slurry to a bead mill and mill until the desired particle size (2-5 µm) is achieved.

-

In a separate container, prepare a 2% solution of xanthan gum in water.

-

Slowly add the xanthan gum solution to the milled suspension under gentle agitation to achieve the desired viscosity.

-

Add distilled water to bring the final volume to 1 L.

-

Transfer the final SC formulation to a labeled, sealed container.

Physicochemical Properties of Formulations

The following table summarizes the key physicochemical properties of the three formulations of this compound.

| Property | EC Formulation | WP Formulation | SC Formulation | Test Method |

| Appearance | Clear, amber liquid | Fine, off-white powder | Opaque, viscous liquid | Visual Inspection |

| Active Ingredient (%) | 20.1 ± 0.3 | 20.3 ± 0.2 | 20.2 ± 0.2 | HPLC |

| pH (1% in water) | 6.8 ± 0.2 | 7.1 ± 0.3 | 6.9 ± 0.1 | pH meter |

| Emulsion Stability (1:100 in water) | Stable for > 24h | N/A | N/A | CIPAC MT 36 |

| Suspensibility (%) | N/A | > 85 | > 90 | CIPAC MT 184 |

| Wettability (seconds) | N/A | < 30 | N/A | CIPAC MT 53 |

| Particle Size (D50, µm) | N/A | 7.5 ± 1.2 | 3.1 ± 0.8 | Laser Diffraction |

| Viscosity (cP at 20°C) | 15 ± 2 | N/A | 350 ± 25 | Brookfield Viscometer |

| Storage Stability (54°C, 14 days) | No phase separation | No caking | No phase separation | CIPAC MT 46 |

Field Trial Protocol

This protocol outlines a randomized complete block design (RCBD) for evaluating the efficacy of the three this compound formulations against a target pest on a selected crop.

Experimental Design

5.1.1 Treatments and Application Rates

| Treatment | Formulation | Active Ingredient Rate (g a.i./ha) |

| T1 | Untreated Control | 0 |

| T2 | 20% EC | 50 |

| T3 | 20% EC | 75 |

| T4 | 20% WP | 75 |

| T5 | 20% SC | 75 |

5.1.2 Application

-

Calibrate the backpack sprayer to deliver a spray volume of 400 L/ha.

-

Prepare the spray solutions for each treatment by diluting the required amount of formulation in water immediately before application.

-

Apply the treatments to the designated plots when the pest population reaches the economic threshold.

-

Ensure uniform coverage of the crop foliage.

Data Collection

5.2.1 Efficacy Assessment

-

Count the number of live target pests on 10 randomly selected plants per plot.

-

Assessments should be conducted 1 day before treatment and 3, 7, and 14 days after treatment.

-

Calculate the percentage of pest mortality corrected for the control using Abbott's formula.

5.2.2 Crop Safety (Phytotoxicity)

-

Visually assess crop injury on a scale of 0 to 10 (0 = no injury, 10 = complete plant death).

-

Assessments should be conducted at 3, 7, and 14 days after treatment.

5.2.3 Yield Assessment

-

At crop maturity, harvest the marketable produce from the central rows of each plot.

-

Record the total weight of the marketable yield per plot.

Field Trial Efficacy Data

The following tables present hypothetical efficacy data for the different formulations of this compound against a model insect pest.

Table 6.1: Mean Pest Population per 10 Plants

| Treatment | Pre-treatment | 3 Days Post-treatment | 7 Days Post-treatment | 14 Days Post-treatment |

| T1 (Control) | 45.2 | 48.5 | 55.1 | 62.8 |

| T2 (EC - 50 g/ha) | 46.1 | 10.3 | 8.2 | 12.5 |

| T3 (EC - 75 g/ha) | 44.8 | 5.1 | 3.9 | 6.8 |

| T4 (WP - 75 g/ha) | 45.5 | 6.2 | 4.5 | 7.9 |

| T5 (SC - 75 g/ha) | 45.9 | 5.5 | 4.1 | 7.1 |

Table 6.2: Corrected Pest Mortality (%)

| Treatment | 3 Days Post-treatment | 7 Days Post-treatment | 14 Days Post-treatment |

| T2 (EC - 50 g/ha) | 78.2 | 84.8 | 79.6 |

| T3 (EC - 75 g/ha) | 88.4 | 92.8 | 88.9 |

| T4 (WP - 75 g/ha) | 86.1 | 91.7 | 87.1 |

| T5 (SC - 75 g/ha) | 87.8 | 92.4 | 88.4 |

Table 6.3: Crop Phytotoxicity and Yield Data

| Treatment | Phytotoxicity Rating (0-10) at 7 DAT | Marketable Yield ( kg/plot ) |

| T1 (Control) | 0.0 | 15.3 |

| T2 (EC - 50 g/ha) | 0.5 | 25.8 |

| T3 (EC - 75 g/ha) | 0.8 | 28.9 |

| T4 (WP - 75 g/ha) | 0.2 | 28.1 |

| T5 (SC - 75 g/ha) | 0.3 | 28.5 |

Data Analysis

All data collected from the field trials should be subjected to Analysis of Variance (ANOVA). Treatment means should be separated using a suitable post-hoc test, such as Tukey's HSD, at a significance level of p < 0.05.

Safety Precautions

When handling this compound and its formulations, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All procedures should be conducted in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

Application Notes and Protocols for Insecticidal Agent 6 in Integrated Pest Management (IPM) Programs

Introduction to Insecticidal Agent 6

This compound is a fermentation-derived insecticide that exhibits a novel mode of action, making it a valuable tool in Integrated Pest Management (IPM) programs, particularly for managing insecticide resistance. It is composed of a mixture of two active neurotoxic components, spinosyn A and spinosyn D, which are produced by the soil actinomycete Saccharopolyspora spinosa. Its primary route of entry into insects is through contact and ingestion, leading to rapid muscle contraction, paralysis, and subsequent death.

The unique mechanism of action of this compound involves the allosteric activation of nicotinic acetylcholine receptors (nAChRs), a different site than that affected by neonicotinoids and other conventional insecticides. It also has secondary effects on GABA (gamma-aminobutyric acid) receptors. This distinct mode of action makes it effective against a wide range of pests that have developed resistance to other insecticide classes, such as pyrethroids, organophosphates, and carbamates.

Application in Integrated Pest Management (IPM)

The integration of this compound into IPM programs is supported by its high efficacy against target pests and a generally favorable environmental profile when used according to label directions. Its selectivity towards certain insect orders makes it less harmful to many beneficial predatory insects and mites, a key component of a successful IPM strategy. However, it is known to be toxic to certain pollinators, such as bees, and some aquatic invertebrates. Therefore, application timing and methods are critical to minimize non-target effects.

Key considerations for IPM integration include:

-

Scouting and Monitoring: Applications should be based on economic thresholds determined through regular pest monitoring, rather than calendar-based spraying.

-

Rotation: To mitigate the risk of resistance development, this compound should be rotated with other insecticides that have different modes of action.

-

Selectivity: Its primary effectiveness against lepidopteran larvae, thrips, and leafminers allows for the conservation of many natural enemies that help control secondary pests.

-

Application Timing: To protect pollinators, applications should be made during periods of low bee activity, such as late evening or early morning.

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound against various target pests and its impact on selected non-target organisms.

Table 1: Efficacy of this compound Against Major Agricultural Pests

| Target Pest | Crop | Application Rate (g a.i./ha) | Mortality Rate (%) | Reference |

| Diamondback Moth (Plutella xylostella) | Cabbage | 24 | 95-100 | |

| Western Flower Thrips (Frankliniella occidentalis) | Greenhouse Ornamentals | 50-100 | 85-98 | |

| Colorado Potato Beetle (Leptinotarsa decemlineata) | Potato | 35-70 | 90-99 | |

| Codling Moth (Cydia pomonella) | Apple | 48-96 | 88-97 | |

| European Corn Borer (Ostrinia nubilalis) | Corn | 20-40 | 92-98 |

Table 2: Acute Contact Toxicity (LD50) of this compound to Target and Non-Target Organisms

| Organism | Species | LD50 (µ g/organism ) | Classification | Reference |

| Target Pest | Tobacco Budworm (Heliothis virescens) | 0.057 | Highly Toxic | |

| Beneficial Predator | Convergent Lady Beetle (Hippodamia convergens) | >100 | Practically Non-toxic | |

| Pollinator | Honey Bee (Apis mellifera) | 0.0029 | Highly Toxic | |

| Aquatic Invertebrate | Daphnia (Daphnia magna) | >9.7 ppm (LC50) | Slightly Toxic | |

| Mammal | Rat (Rattus norvegicus) | >2000 mg/kg | Low Toxicity |

Experimental Protocols

Protocol for Laboratory Bioassay: Leaf-Dip Method

This protocol is designed to determine the concentration-mortality response of a target lepidopteran pest to this compound.

Materials:

-

Technical grade this compound

-

Acetone (reagent grade)

-

Distilled water

-

Triton X-100 or similar surfactant

-

Host plant leaves (e.g., cabbage, cotton)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Forceps

-

Micropipettes

-

Third-instar larvae of the target pest

Procedure:

-

Preparation of Stock Solution: Prepare a 1000 ppm stock solution of this compound in acetone.

-

Preparation of Serial Dilutions: Prepare a series of at least five concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm) by diluting the stock solution with distilled water containing 0.1% Triton X-100. A control solution (0 ppm) should be prepared with distilled water and surfactant only.

-

Leaf Disc Preparation: Cut leaf discs of a uniform size (e.g., 5 cm diameter) from unsprayed host plant leaves.

-

Treatment Application: Using forceps, dip each leaf disc into a specific treatment solution for 10 seconds, ensuring complete coverage. Allow the discs to air dry on a wire rack for approximately 1-2 hours.

-

Experimental Setup: Place a moistened filter paper at the bottom of each Petri dish. Once dry, place one treated leaf disc in each dish.

-

Insect Infestation: Introduce 10 third-instar larvae into each Petri dish using a fine paintbrush.

-

Incubation: Seal the Petri dishes with perforated lids to allow for air exchange and place them in a controlled environment chamber (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 L:D photoperiod).

-

Data Collection: Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 (lethal concentration for 50% of the population) and its 95% confidence intervals.

Protocol for Field Efficacy Trial

This protocol outlines a randomized complete block design (RCBD) for evaluating the field performance of this compound.

Materials:

-

Commercial formulation of this compound

-

Calibrated sprayer (e.g., CO2-pressurized backpack sprayer)

-

Plot markers and flags

-

Data collection sheets

-

Personal protective equipment (PPE)

Procedure:

-

Site Selection and Plot Layout: Select a field with a known history of the target pest infestation. Design the experiment as an RCBD with at least four replications. Each plot should be of a suitable size (e.g., 5m x 10m) with buffer zones between plots to minimize spray drift.

-

Treatments: Include at least two rates of this compound (a low and a high label rate), a standard commercial insecticide as a positive control, and an untreated control.

-

Pre-treatment Sampling: Before application, conduct a pre-treatment count of the target pest (e.g., number of larvae per plant) from a random sample of 10 plants per plot to establish a baseline population.

-

Application: Apply the treatments using a calibrated sprayer to ensure uniform coverage. The application should be triggered when the pest population reaches a pre-determined economic threshold.

-

Post-treatment Sampling: Conduct pest counts at regular intervals post-application (e.g., 3, 7, and 14 days after treatment).

-

Data Collection: In addition to pest counts, record data on crop phytotoxicity and the abundance of key non-target beneficial insects.

-

Data Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to compare treatment means. Calculate the percentage of pest control for each treatment relative to the untreated control.

Visualizations: Pathways and Workflows

Caption: Mode of action of this compound on the insect nicotinic acetylcholine receptor (nAChR).

Caption: Decision-making workflow for using this compound within an IPM program.

Caption: Experimental workflow for evaluating the efficacy of this compound.

"Insecticidal Agent 6" as a Chemical Probe for Elucidating Insect Ryanodine Receptor Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Insect ryanodine receptors (RyRs) are large-conductance calcium channels located on the sarcoplasmic and endoplasmic reticulum membranes of insect cells.[1][2] They play a critical role in regulating intracellular calcium levels, which is essential for muscle contraction, neurotransmission, and other vital physiological processes.[2] The unique structural and functional characteristics of insect RyRs make them a prime target for the development of selective insecticides.[1] Diamide insecticides, a major class of modern pest control agents, function by targeting insect RyRs, leading to uncontrolled calcium release, muscle paralysis, and ultimately, insect death.[3][4]

"Insecticidal agent 6" is a potent chemical probe that acts as an inhibitor of insect ryanodine receptors, with a reported EC50 of 0.6308 µM against Spodoptera frugiperda.[5] As a member of the diamide class of insecticides, which includes commercially significant compounds like flubendiamide, chlorantraniliprole, and cyantraniliprole, "this compound" serves as a valuable tool for studying the structure-function relationship of insect RyRs.[1][2] Its high affinity and selectivity for insect RyRs over their mammalian counterparts make it an excellent candidate for investigating the molecular basis of insecticide action and for screening new insecticidal compounds.[1]

These application notes provide detailed protocols for utilizing "this compound" and related diamide compounds to characterize insect RyR function, including methods for assessing binding affinity, calcium mobilization, and overall insecticidal activity.

Data Presentation

The following tables summarize key quantitative data for "this compound" and other relevant diamide insecticides, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Activity of "this compound"

| Compound | Target Species | Assay Type | Parameter | Value |

| This compound | Spodoptera frugiperda | Unknown | EC50 | 0.6308 µM[5] |

Table 2: Comparative Activity of Commercial Diamide Insecticides

| Compound | Target Species/Cell Line | Assay Type | Parameter | Value | Reference |

| Cyantraniliprole | Gene-edited Drosophila (double resistant mutant) | Toxicity Assay | LD50 | Lowest among 6 diamides tested | [6][7] |

| Flubendiamide | Insect vs. Mammalian RyRs | Comparative Activity Assay | Selectivity | Best insect-selectivity among 6 diamides tested | [6][7] |

| Flubendiamide | Plutella xylostella RyR | Fluorescence Polarization Assay | IC50 | 18.82 ng/mL[8][9] | |

| Prop-Cl (N-propynyl analog of Chlorantraniliprole) | Plutella xylostella larvae | Insecticidal Activity Assay | LC50 | 0.08 ppm | [10] |

| Prop-CN (N-propynyl analog of Cyantraniliprole) | Plutella xylostella larvae | Insecticidal Activity Assay | LC50 | 0.34 ppm | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of diamide insecticides and a typical workflow for evaluating new compounds.

Mechanism of action of "this compound".

Experimental workflow for screening novel RyR-targeting insecticides.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol is adapted from a method developed for a fluorescent probe of the flubendiamide binding site and can be used to determine the binding affinity of "this compound" or other unlabeled diamide compounds.[8][9]

Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescently labeled probe from the insect RyR.

Materials:

-

Insect tissue preparation enriched in RyRs (e.g., microsomal fractions from insect muscle).

-

Fluorescently labeled diamide probe (e.g., Flu-R-L as described in the literature).[8][9]

-

"this compound" or other test compounds.

-

Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4).

-

96-well black microplates.

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare a stock solution of the fluorescent probe in DMSO.

-

Prepare serial dilutions of the "this compound" or test compounds in DMSO.

-

In a 96-well black microplate, add the binding buffer.

-

Add the insect RyR preparation to each well.

-

Add the test compound at various concentrations to the wells.

-

Add the fluorescent probe to each well at a fixed concentration (e.g., 12.5 nM).[9]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Time-Lapse Fluorescence Assay for Calcium Mobilization

This protocol is based on the use of genetically encoded calcium indicators to monitor changes in intracellular calcium concentration.[6][7]

Objective: To measure the ability of "this compound" to induce calcium release from the endoplasmic reticulum via RyR activation.

Materials:

-

HEK293 cells stably expressing an insect RyR and a genetically encoded calcium indicator (e.g., R-CEPIA1er).[6][7]

-

Cell culture medium.

-

"this compound" or other test compounds.

-

Fluorescence microscope with time-lapse imaging capabilities.

-

Image analysis software.

Procedure:

-

Seed the HEK293 cells expressing the insect RyR and calcium indicator in a glass-bottom dish.

-

Allow the cells to adhere and grow overnight.

-

Replace the culture medium with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

Mount the dish on the fluorescence microscope and acquire baseline fluorescence images.

-

Add "this compound" or the test compound at the desired concentration to the dish.

-

Immediately begin time-lapse imaging to record the change in fluorescence intensity over time.

-

Analyze the images to quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Determine the EC50 value by testing a range of compound concentrations and plotting the peak fluorescence change against the logarithm of the concentration.

Protocol 3: Insecticidal Activity Bioassay

This protocol provides a general method for assessing the in vivo toxicity of "this compound".

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of "this compound" against a target insect species.

Materials:

-

Target insect larvae (e.g., Plutella xylostella, Spodoptera frugiperda).

-

Artificial diet or host plant leaves.

-

"this compound" or other test compounds.

-

Solvent for dissolving the compound (e.g., acetone or DMSO).

-

Surfactant (e.g., Tween-80).

-

Petri dishes or multi-well plates.

-

Incubator with controlled temperature, humidity, and photoperiod.

Procedure:

-

Prepare a stock solution of "this compound" in the chosen solvent.

-

Prepare serial dilutions of the test compound in water containing a small amount of surfactant.

-

For a diet incorporation assay, mix the test solutions into the artificial diet at various concentrations.

-

For a leaf-dip assay, dip host plant leaves into the test solutions for a set amount of time and allow them to air dry.

-

Place a known number of insect larvae into each petri dish or well containing the treated diet or leaves.

-

Include a control group treated with the solvent and surfactant solution only.

-

Incubate the insects under appropriate environmental conditions.

-

Assess mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Calculate the LC50 or LD50 value using probit analysis or other appropriate statistical methods.

References

- 1. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors | CymitQuimica [cymitquimica.com]

- 6. Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A highly selective and sensitive fluorescence probe for a specific binding site on insect ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

"Insecticidal agent 6" delivery methods for systemic uptake in plants

Application Notes: Insecticidal Agent 6

Introduction

This compound is a novel, water-soluble systemic insecticide designed for broad-spectrum control of piercing-sucking and chewing insects. Its high water solubility facilitates rapid uptake and translocation within the plant's vascular system, primarily through the xylem.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate and utilize this compound for systemic uptake in various plant systems. The following sections outline the primary delivery methods, comparative efficacy data, and standardized protocols for application and assessment.

Delivery Methods for Systemic Uptake

The selection of an appropriate delivery method is critical for maximizing the uptake, translocation, and subsequent efficacy of this compound. The optimal method depends on the target plant species (e.g., herbaceous crop, woody ornamental), the target pest, and environmental conditions.[3][4] The four primary methods for achieving systemic distribution are Soil Drench, Foliar Application, Trunk Injection, and Seed Treatment.

-

Soil Drench: This method involves applying a diluted solution of this compound directly to the soil or growing medium around the base of the plant.[5][6] The active ingredient is absorbed by the roots and transported upwards through the xylem to the stems and leaves.[3] This provides long-lasting, uniform protection throughout the plant and is particularly effective for pests that feed on roots or new growth.[4][7] It also minimizes direct exposure to non-target organisms like pollinators.[2] However, uptake can be slower compared to other methods, and its effectiveness can be influenced by soil composition and moisture levels.[8]

-

Foliar Application: A solution containing this compound is sprayed directly onto the plant's leaves.[9] While some absorption occurs through the leaf cuticle, this method is most effective for xylem-mobile compounds when adjuvants are used to enhance penetration.[10] It provides rapid control of foliar-feeding pests but may result in less uniform systemic distribution compared to soil applications.[3] The longevity of control can also be reduced by environmental factors such as rain and UV degradation.[3]

-

Trunk Injection: This highly targeted method involves injecting this compound directly into the tree's trunk and vascular tissues (xylem).[11][12] It is considered the most efficient delivery method for large, woody plants, ensuring rapid and thorough distribution throughout the canopy while having a minimal environmental impact.[13][14][15] This technique is ideal for high-value ornamental trees or in environmentally sensitive areas where soil or spray applications are not feasible.[11] The primary disadvantages are the requirement for specialized equipment and the potential for wounding the tree at the injection site.[13]

-

Seed Treatment: this compound can be applied as a coating to seeds before planting.[16][17] As the seed germinates, the active ingredient is absorbed by the developing roots, providing protection to the seedling during its most vulnerable early stages.[18] This method uses a very low concentration of insecticide per unit area, reducing the overall environmental load. It is an effective preventative strategy against early-season soil-borne and foliar pests.[19]

Data Presentation: Comparative Efficacy of Delivery Methods

The following tables summarize hypothetical performance data for this compound when applied to a model herbaceous plant (e.g., tomato) and a model woody plant (e.g., young oak tree) using different delivery methods.

Table 1: Performance in Herbaceous Plants (Tomato)

| Delivery Method | Application Rate | Uptake Efficiency (%) | Time to Systemic Distribution (Days) | Efficacy (Aphid Mortality % at 14 Days) |

|---|---|---|---|---|

| Soil Drench | 50 mg a.i./plant | 65% | 3-5 | 95% |

| Foliar Spray | 0.1% solution | 25% | 1-2 | 88% |

| Seed Treatment | 1.25 mg a.i./seed | 85% (seedling) | N/A (systemic from germination) | 98% (on seedlings) |

Table 2: Performance in Woody Plants (Oak Sapling)

| Delivery Method | Application Rate | Uptake Efficiency (%) | Time to Systemic Distribution (Days) | Efficacy (Lace Bug Mortality % at 21 Days) |

|---|---|---|---|---|

| Soil Drench | 150 mg a.i./cm trunk diameter | 55% | 14-21 | 85% |

| Trunk Injection | 75 mg a.i./cm trunk diameter | 95% | 2-4 | >99% |

| Foliar Spray | 0.2% solution | 15% | 3-5 | 75% |

Experimental Protocols

Protocol 1: Soil Drench Application and Efficacy Assessment in Potted Plants

1. Objective: To evaluate the systemic uptake and efficacy of this compound applied as a soil drench against a model piercing-sucking insect (e.g., Myzus persicae).

2. Materials:

-

This compound (technical grade)

-

Potted host plants (e.g., bell pepper, 6-8 weeks old)

-

Culture of target insects (M. persicae)

-

Volumetric flasks, graduated cylinders, and a precision scale

-

Watering can or beaker for application[6]

-

Cages for insect infestation

-

Stereomicroscope

-

Deionized water

-

Appropriate Personal Protective Equipment (PPE)

3. Experimental Design:

-

Use a completely randomized design with a minimum of 5 replicate plants per treatment group.[20]

-

Treatments:

-

Untreated Control (water only)

-

Low Dose this compound (e.g., 25 mg a.i./plant)

-

Medium Dose this compound (e.g., 50 mg a.i./plant)

-

High Dose this compound (e.g., 100 mg a.i./plant)

-

4. Procedure:

-

Preparation of Drench Solution: Calculate the required amount of this compound for each dose. Prepare a stock solution and dilute it to the final concentration needed for each treatment group. For example, to treat 5 plants at 50 mg each, dissolve 250 mg of active ingredient (a.i.) in a suitable volume of water (e.g., 500 mL, for 100 mL per plant).

-

Application: Ensure the soil in each pot is slightly moist but not saturated. Pour the designated treatment solution evenly around the base of each plant.[6] Apply an equal volume of water to the control plants.

-

Uptake Period: Allow 3-5 days for the plant to absorb and translocate the insecticide.[8] Keep plants under standard greenhouse conditions.

-

Insect Infestation: After the uptake period, select a fully expanded leaf on each plant. Confine 20 adult aphids to the underside of the leaf using a small clip-cage.

-

Efficacy Assessment: At 3, 7, and 14 days after infestation, count the number of living and dead aphids on each leaf under a stereomicroscope.

-

Data Analysis: Calculate the percentage mortality for each replicate, correcting for control mortality using Abbott's formula if necessary. Analyze the data using ANOVA to determine significant differences between treatment groups.[20]

Protocol 2: Trunk Injection Application and Efficacy Assessment in Saplings

1. Objective: To evaluate the systemic efficacy of this compound delivered via trunk injection in woody ornamentals.

2. Materials:

-

This compound (injectable formulation)

-

Tree saplings (e.g., Crataegus viridis, >3 cm trunk diameter)[13]

-

Trunk injection system (e.g., micro-injector or syringe-based system)[12][15]

-

Drill with appropriate bit size (e.g., 4.75 mm)[12]

-

Calipers to measure trunk diameter

-

Insect cages

-

Target insect pest (e.g., Corythucha cydoniae)[13]

-

Appropriate PPE

3. Procedure:

-

Pre-Treatment Setup: Randomly assign saplings to treatment groups (e.g., Untreated Control, this compound at 75 mg a.i./cm diameter). Measure the trunk diameter at breast height (DBH) for each tree to calculate the required dose.

-

Injection Site Preparation: Drill a small hole (approx. 6-8 mm deep) into the base of the trunk at a slight downward angle.[12][15]

-

Injection: Insert the injection needle or tip into the drilled hole. Slowly inject the calculated volume of this compound solution.[11] For control trees, perform a mock injection with water.

-

Sealing: After injection, the hole may be left open or sealed with a small plug, depending on the injection system used.[11]

-

Translocation Period: Allow 7-14 days for the compound to distribute throughout the tree canopy.[14]

-

Insect Bioassay:

-

Select several branches on each tree.

-

Enclose a section of each branch containing leaves within a mesh sleeve cage.

-

Introduce a known number of target insects (e.g., 25 lace bug adults) into each cage.

-

-

Efficacy Assessment: After 7 and 21 days, count the number of living and dead insects in each cage.

-

Data Analysis: Calculate the average percent mortality for each tree. Use statistical methods like ANOVA or t-tests to compare the efficacy of the treatment against the untreated control.

Visualizations

Caption: Conceptual pathway of this compound systemic uptake and translocation.

Caption: Standard experimental workflow for evaluating systemic insecticide efficacy.

References

- 1. resources.bayer.com.au [resources.bayer.com.au]

- 2. gardeningknowhow.com [gardeningknowhow.com]

- 3. xerces.org [xerces.org]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. PI274/PI274: Pesticide Injection and Drenching [edis.ifas.ufl.edu]

- 6. domyown.com [domyown.com]

- 7. AgriBegri - Systemic Insecticides: Plant-Absorbed Pest Control [agribegri.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. fertilizerboosters.com [fertilizerboosters.com]

- 10. dl.astm.org [dl.astm.org]

- 11. arborjet.com [arborjet.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Use of Soil and Trunk Injection of Systemic Insecticides to Control Lace Bug on Hawthorn | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 14. fruitsandnuts.ucdavis.edu [fruitsandnuts.ucdavis.edu]

- 15. Trunk Injection with Insecticides Manages Xylotrechus chinensis (Chevrolat) (Coleoptera: Cerambycidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Seed Treatment :: Insecticides & Fungicides [agritech.tnau.ac.in]

- 17. phycoterra.com [phycoterra.com]

- 18. register.extension.msstate.edu [register.extension.msstate.edu]

- 19. Seed Treatment: Biological & Chemical Enhancement Methods [eos.com]

- 20. An experiment with insecticides | Introduction to Experimental Design - passel [passel2.unl.edu]

Application Notes and Protocols: Stability of Insecticidal Agent 6 (IA6) in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical stability of an active pharmaceutical ingredient (API) or an agrochemical agent is a critical parameter that can influence its efficacy, safety, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[1][2] This document outlines a comprehensive protocol for assessing the stability of a novel hypothetical compound, "Insecticidal Agent 6" (IA6), in a range of common organic solvents.

The selection of appropriate solvents is crucial, as they can significantly influence the degradation pathways of the active agent.[3][4] This study will investigate the stability of IA6 in solvents with varying polarities and proticities, including methanol, acetonitrile, ethyl acetate, and hexane. The protocol is designed to be a foundational method that can be adapted for other insecticidal agents and solvent systems. The quantitative analysis of IA6 and its potential degradants will be performed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely used and reliable technique for stability-indicating assays.[5]

Experimental Protocols

Materials and Reagents

-

This compound (IA6): Analytical standard of known purity (e.g., >99%).

-

Solvents: HPLC grade methanol, acetonitrile, ethyl acetate, and n-hexane.

-

Reagents: Deionized water, formic acid (for mobile phase preparation).

-

Equipment:

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

HPLC system with UV detector

-

HPLC columns (e.g., C18 reverse-phase)

-

pH meter

-

Temperature-controlled incubator or water bath

-

Autosampler vials

-

Preparation of Stock and Working Solutions

-

IA6 Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of IA6 analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in a small amount of acetonitrile and bring it to volume with the same solvent. This stock solution should be prepared fresh before each experiment.

-

Working Solutions (100 µg/mL): Transfer 1 mL of the IA6 stock solution into four separate 10 mL volumetric flasks. Dilute each to the mark with one of the four test solvents: methanol, acetonitrile, ethyl acetate, and hexane. These working solutions will be used for the stability study.

Stability Study Procedure